REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:6]1[CH2:5][CH2:4][C@H:3]([C:8]([O:10]CC)=[O:9])[N:2]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].O1CCOCC1.O[Li].O>O>[C:16]([O:15][C:13]([N:2]1[CH:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][CH:6]2[CH:1]1[CH2:7]2)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|
|
Name
|
LiOH H2O
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
LiOH H2O
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture left at RT for 66 h
|
Duration
|
66 h
|
Type
|
CUSTOM
|
Details
|
Dioxane was evaporated off
|
Type
|
WASH
|
Details
|
remaining aqueous was washed with Et2O (3×20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 ml)
|
Type
|
WASH
|
Details
|
Collected organics were washed with NaCl sat.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC2CCC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:6]1[CH2:5][CH2:4][C@H:3]([C:8]([O:10]CC)=[O:9])[N:2]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].O1CCOCC1.O[Li].O>O>[C:16]([O:15][C:13]([N:2]1[CH:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][CH:6]2[CH:1]1[CH2:7]2)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|
|
Name
|
LiOH H2O
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
LiOH H2O
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture left at RT for 66 h
|
Duration
|
66 h
|
Type
|
CUSTOM
|
Details
|
Dioxane was evaporated off
|
Type
|
WASH
|
Details
|
remaining aqueous was washed with Et2O (3×20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 ml)
|
Type
|
WASH
|
Details
|
Collected organics were washed with NaCl sat.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC2CCC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:6]1[CH2:5][CH2:4][C@H:3]([C:8]([O:10]CC)=[O:9])[N:2]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].O1CCOCC1.O[Li].O>O>[C:16]([O:15][C:13]([N:2]1[CH:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][CH:6]2[CH:1]1[CH2:7]2)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|
|
Name
|
LiOH H2O
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
LiOH H2O
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture left at RT for 66 h
|
Duration
|
66 h
|
Type
|
CUSTOM
|
Details
|
Dioxane was evaporated off
|
Type
|
WASH
|
Details
|
remaining aqueous was washed with Et2O (3×20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 ml)
|
Type
|
WASH
|
Details
|
Collected organics were washed with NaCl sat.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC2CCC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |